molecular formula C11H16BrNO2 B13304161 2-(1-Amino-2-methylpropyl)-4-bromo-6-methoxyphenol

2-(1-Amino-2-methylpropyl)-4-bromo-6-methoxyphenol

Cat. No.: B13304161
M. Wt: 274.15 g/mol
InChI Key: LOAANITWUYVLQY-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylpropyl)-4-bromo-6-methoxyphenol is an organic compound with a complex structure that includes an amino group, a bromine atom, and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methoxyphenol typically involves multiple steps. One common method includes the combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate is then subjected to hydrolysis reactions to yield 2-amino-2-methyl-1-propanol .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and efficient. The preparation process involves fewer steps, low-cost materials, and results in high product purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylpropyl)-4-bromo-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenols .

Scientific Research Applications

2-(1-Amino-2-methylpropyl)-4-bromo-6-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on specific biological pathways.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which 2-(1-Amino-2-methylpropyl)-4-bromo-6-methoxyphenol exerts its effects involves interactions with specific molecular targets. The amino group and the phenol ring play crucial roles in these interactions, affecting various biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: Shares the amino and methyl groups but lacks the bromine and methoxy groups.

    4-Bromo-2-methoxyphenol: Contains the bromine and methoxy groups but lacks the amino and methyl groups.

Uniqueness

2-(1-Amino-2-methylpropyl)-4-bromo-6-methoxyphenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)-4-bromo-6-methoxyphenol

InChI

InChI=1S/C11H16BrNO2/c1-6(2)10(13)8-4-7(12)5-9(15-3)11(8)14/h4-6,10,14H,13H2,1-3H3

InChI Key

LOAANITWUYVLQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C(=CC(=C1)Br)OC)O)N

Origin of Product

United States

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